1-(Benzenesulfinyl)-1-chlorohexan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfinyl)-1-chlorohexan-2-OL is an organic compound characterized by the presence of a benzenesulfinyl group attached to a hexane chain with a chloro and hydroxyl substituent
Vorbereitungsmethoden
The synthesis of 1-(Benzenesulfinyl)-1-chlorohexan-2-OL typically involves the reaction of benzenesulfinyl chloride with 1-chlorohexan-2-OL under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of benzenesulfinyl chloride with 1-chlorohexan-2-OL: This step involves the nucleophilic substitution of the sulfinyl chloride group by the hydroxyl group of 1-chlorohexan-2-OL.
Neutralization: The hydrochloric acid formed is neutralized by the base, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1-(Benzenesulfinyl)-1-chlorohexan-2-OL undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfinyl)-1-chlorohexan-2-OL has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfinyl)-1-chlorohexan-2-OL involves its interaction with specific molecular targets and pathways. The sulfinyl group can undergo redox reactions, influencing cellular redox balance and potentially affecting various biochemical pathways. The chloro and hydroxyl groups may also participate in interactions with biological molecules, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfinyl)-1-chlorohexan-2-OL can be compared with other similar compounds such as benzenesulfonyl chloride and benzenesulfonamide. While these compounds share the benzenesulfinyl or benzenesulfonyl moiety, this compound is unique due to the presence of both chloro and hydroxyl groups on the hexane chain. This structural uniqueness may confer distinct chemical reactivity and biological activity.
Similar Compounds
Benzenesulfonyl chloride: Used in the synthesis of sulfonamides and other organic compounds.
Benzenesulfonamide: Known for its antimicrobial properties and used in the synthesis of pharmaceuticals.
Eigenschaften
CAS-Nummer |
63988-06-7 |
---|---|
Molekularformel |
C12H17ClO2S |
Molekulargewicht |
260.78 g/mol |
IUPAC-Name |
1-(benzenesulfinyl)-1-chlorohexan-2-ol |
InChI |
InChI=1S/C12H17ClO2S/c1-2-3-9-11(14)12(13)16(15)10-7-5-4-6-8-10/h4-8,11-12,14H,2-3,9H2,1H3 |
InChI-Schlüssel |
ZXUXOCAMCDCLSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(S(=O)C1=CC=CC=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.